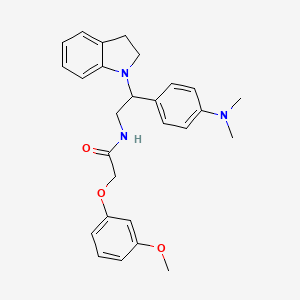

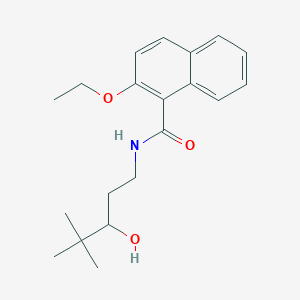

![molecular formula C25H19FN2O6S B2501891 N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide CAS No. 902521-19-1](/img/structure/B2501891.png)

N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide is a derivative of the 2-(quinolin-4-yloxy)acetamide class, which has been identified as a potent inhibitor of Mycobacterium tuberculosis growth. These compounds have shown significant activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, making them promising candidates for the development of new antitubercular agents .

Synthesis Analysis

The synthesis of related 2-(quinolin-4-yloxy)acetamides involves chemical modifications of lead compounds to yield highly potent antitubercular agents. These modifications have resulted in compounds with minimum inhibitory concentration (MIC) values as low as 0.05 μM, indicating their strong inhibitory effect on the growth of M. tuberculosis .

Molecular Structure Analysis

The molecular structure of these compounds, including the N-(4-fluorophenyl)acetamide moiety, suggests that they may interact with biological targets in a manner similar to fluoroquinolones. However, despite structural similarities, the actual molecular target of these compounds has been identified as the cytochrome bc1 complex rather than DNA gyrase, which is the target of fluoroquinolones .

Chemical Reactions Analysis

The chemical reactivity of the 2-(quinolin-4-yloxy)acetamides has been explored in the context of their antitubercular activity. These compounds have been shown to retain their activity in the presence of drug-resistant M. tuberculosis clinical isolates, suggesting that they are not easily deactivated by the mechanisms that confer resistance to other drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 2-(quinolin-4-yloxy)acetamides contribute to their biological activity. These compounds have demonstrated low toxicity to non-target cells, such as Vero and HaCat cells, with IC50 values greater than 20 μM. Additionally, they have shown no sign of cardiac toxicity in zebrafish models at concentrations up to 5 μM, which is important for the safety profile of potential drug candidates .

Aplicaciones Científicas De Investigación

Structural Analysis and Self-Assembly

Compounds similar to N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide have been explored for their unique spatial orientations and self-assembly characteristics. The study by Kalita & Baruah (2010) investigates amide derivatives with tweezer-like geometries and channel-like structures through weak interactions, indicating potential applications in molecular recognition and nanotechnology.

Host-Guest Chemistry and Fluorescence

Research on isoquinoline derivatives, akin to the structure of interest, reveals their ability to form gels and crystalline salts with mineral acids, exhibiting enhanced fluorescence properties. Karmakar, Sarma, & Baruah (2007) highlight the formation of host-guest complexes with significant fluorescence emission, suggesting applications in sensing and optical materials (Karmakar et al., 2007).

Antibacterial Properties

A novel antibacterial study on 8-chloroquinolone derivatives reports compounds with potent activities against both Gram-positive and Gram-negative bacteria. This research points to potential applications in developing new antibacterial agents (Kuramoto et al., 2003).

Aldose Reductase Inhibition

Quinoxalin-2(1H)-one derivatives have been synthesized for their potent inhibition of aldose reductase, an enzyme implicated in diabetic complications. This suggests their utility in treating diabetic complications through both enzyme inhibition and antioxidant activity (Qin et al., 2015).

Mecanismo De Acción

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various pathways, including signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O6S/c1-15-2-8-18(9-3-15)35(31,32)23-12-28(13-24(29)27-17-6-4-16(26)5-7-17)20-11-22-21(33-14-34-22)10-19(20)25(23)30/h2-12H,13-14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPVZMMYSFOQQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

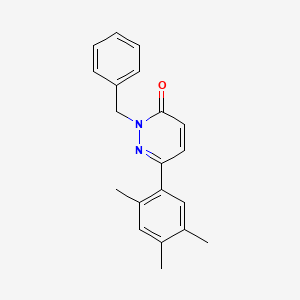

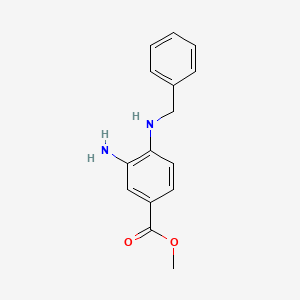

![N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2501811.png)

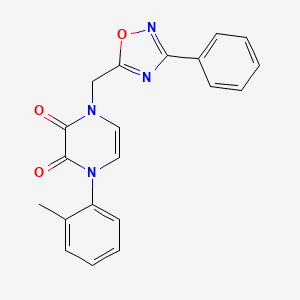

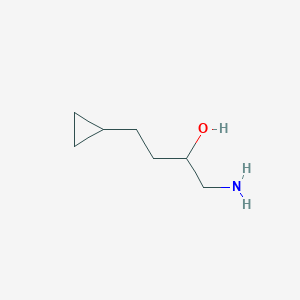

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2501817.png)

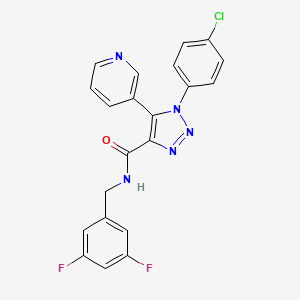

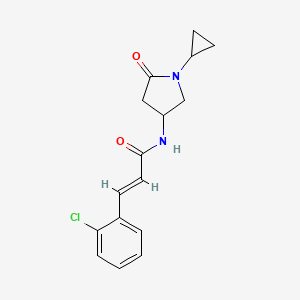

![5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2501818.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(thiophen-2-yl)methanone](/img/structure/B2501822.png)

![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2501831.png)